molecular formula C28H37NO8 B1233764 Nargenicin CAS No. 70695-02-2

Nargenicin

カタログ番号 B1233764
CAS番号: 70695-02-2
分子量: 515.6 g/mol
InChIキー: YEUSSARNQQYBKH-KAMYIIQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of Nargenicin A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

To enhance Nargenicin A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, Nargenicin A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .


Molecular Structure Analysis

  • One- and two-dimensional nuclear magnetic resonance (NMR) studies .


Chemical Reactions Analysis

  • Nargenicin 11-O-β-D-2-deoxyglucopyranoside .

科学的研究の応用

Antibacterial and Antimycobacterial Properties

Nargenicin, a natural product, has been identified as a potent antibacterial agent. It demonstrates effectiveness against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Chengalroyen et al. (2021) highlight nargenicin's ability to bind to the replicative DNA polymerase of Staphylococcus aureus and inhibit replication in Mycobacterium tuberculosis. This bactericidal genotoxin induces a DNA damage response in Mycobacterium tuberculosis (Mtb) by blocking its replicative DNA polymerase, DnaE1 (Chengalroyen et al., 2021). Similarly, Dhakal et al. (2020) report on nargenicin A1's biosynthesis and its effective activity against various gram-positive bacteria (Dhakal et al., 2020).

Cancer Therapy

Nargenicin has shown promise in the field of cancer therapy. For instance, it has been found to enhance leukemia cell differentiation when administered in combination with 1,25-dihydroxyvitamin D(3) or ATRA, suggesting potential use in neoplastic diseases (Kim, Yoo & Kim, 2009). Additionally, novel analogues of nargenicin have been identified with potent anti-tumor activity, further expanding its applications in cancer therapy (Dhakal et al., 2020).

Neuroprotective Effects

Nargenicin also demonstrates neuroprotective effects. It significantly attenuates lipopolysaccharide-induced nitric oxide production in microglial cells and suppresses the upregulation of inflammatory mediators, indicating its potential as a therapeutic agent for inflammatory neurodegenerative diseases (Yoo et al., 2009).

Antioxidant Activity

Nargenicin A1 exhibits antioxidant activity, as shown in studies where it protected cells from oxidative stress-induced DNA damage and apoptosis. This suggests its potential application in conditions where oxidative stress is a contributing factor (Park et al., 2019).

特性

IUPAC Name

[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSSARNQQYBKH-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO8
Record name Nargenicin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Nargenicin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nargenicin A

CAS RN

70695-02-2
Record name NARGENICIN A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nargenicin
Reactant of Route 2
Nargenicin
Reactant of Route 3
Nargenicin
Reactant of Route 4
Nargenicin
Reactant of Route 5
Nargenicin
Reactant of Route 6
Nargenicin

Citations

For This Compound
501
Citations
JK Sohng, T Yamaguchi, CN Seong, KS Baik… - Archives of pharmacal …, 2008 - Springer
Culture broth of an actinomycete isolate, Nocardia sp. CS682 showed specifically higher antibacterial activity against methicilin resistant Staphylococcus aureus (MRSA). Purified …
Number of citations: 55 link.springer.com
RE Painter, GC Adam, M Arocho, E DiNunzio… - Chemistry & Biology, 2015 - cell.com
… In an attempt to identify the target of nargenicin, we profiled it in the 245-strain antisense panel. The AISS profile of nargenicin suggested a DNA replication target pathway effect with …
Number of citations: 30 www.cell.com
WC Snyder, KL Rinehart Jr - Journal of the American Chemical …, 1984 - ACS Publications
Table I. Incorporation of Labeled Precursors into Nargenicin precursor nargenicin sp act., amount, yield, sp act., activity, incorpn, compound mCi/mmol uCi mg uCi/mmol diln X 10" 3 uCi …
Number of citations: 32 pubs.acs.org
D Dhakal, TT Le, RP Pandey, AK Jha… - Applied biochemistry …, 2015 - Springer
… nargenicin A 1 from Nocardia sp. CS682 by increasing the pool of precursors and generated novel glycosylated derivatives of nargenicin … compared with that of standard nargenicin A 1 . …
Number of citations: 32 link.springer.com
SJ Pidot, MA Rizzacasa - Chemistry–A European Journal, 2020 - Wiley Online Library
… -spectrum antibiotics belonging to the nargenicin family have been identified and the biosynthetic pathway for the prototypical member of this family, nargenicin A1, has been uncovered…
WR Roush, K Koyama, ML Curtin… - Journal of the American …, 1996 - ACS Publications
… It is irrelevant for our purposes whether the putative nargenicin Diels−Alder biosynthetic step is enzyme catalyzed or not. Nevertheless, the conclusion that we reached is that if this key …
Number of citations: 146 pubs.acs.org
SJ Pidot, M Herisse, L Sharkey, L Atkin… - Angewandte …, 2019 - Wiley Online Library
… for nargenicin biosynthesis in a human pathogenic Nocardia isolate and show that the nargenicin … , and also show that the ether bridge is essential for the antibiotic activity of nargenicin. …
Number of citations: 14 onlinelibrary.wiley.com
J Kallmerten - Studies in Natural Products Chemistry, 1995 - Elsevier
… total synthesis of naturally occurring nargenicin macrolides. Considerable progress … nargenicin, and an efficient, reliable and preparadvely useful strategy for development of nargenicin …
Number of citations: 8 www.sciencedirect.com
S Maharjan, N Aryal, S Bhattarai, D Koju… - Applied microbiology …, 2012 - Springer
… Nargenicin A 1 , a saturated alicyclic polyketide from … evidences that the pyrrole moiety of nargenicin A 1 was also derived … Biosynthesis of pyrrole moiety in nargenicin A 1 is initiated by …
Number of citations: 32 link.springer.com
D Dhakal, AK Chaudhary, JS Yi, AR Pokhrel… - Applied microbiology …, 2016 - Springer
… A1 acid was characterized as novel derivative of nargenicin A1 produced from … nargenicin A1 and nargenicin A1 acid, which showed a reduction in antibacterial potential for nargenicin …
Number of citations: 30 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。